molecular formula C20H16FN3O B11375833 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11375833
M. Wt: 333.4 g/mol
InChI Key: GOMDHXKJBIKNNT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound It features a complex structure with a fluorophenyl group, an oxazole ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the oxazole ring.

    Addition of the carbonitrile group: This can be done through nucleophilic substitution or other suitable reactions to introduce the carbonitrile functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and oxazole rings.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl or oxazole rings.

    Reduction: Products can include amines or other reduced forms of the carbonitrile group.

    Substitution: Substituted derivatives of the fluorophenyl group or other parts of the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Therapeutic Effects: The compound could interfere with cellular pathways involved in inflammation or cancer progression, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile: shares similarities with other fluorophenyl and oxazole-containing compounds.

    Examples: Compounds like 2-(4-fluorophenyl)-1,3-oxazole and 5-(1-phenylethyl)amino-1,3-oxazole-4-carbonitrile.

Uniqueness

    Structural Features: The combination of the fluorophenyl group, oxazole ring, and carbonitrile group in a single molecule is unique.

Properties

Molecular Formula

C20H16FN3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H16FN3O/c1-14(16-5-3-2-4-6-16)23-20-18(13-22)24-19(25-20)12-9-15-7-10-17(21)11-8-15/h2-12,14,23H,1H3/b12-9+

InChI Key

GOMDHXKJBIKNNT-FMIVXFBMSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.